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Compound of Interest

Compound Name: GSK2818713

Cat. No.: B12426424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GSK2818713, a potent and

highly selective small molecule inhibitor of the EZH2 methyltransferase. This document details

its mechanism of action, offers quantitative data on its activity, and provides detailed protocols

for its application in studying epigenetic modifications, particularly the methylation of Histone

H3 at lysine 27 (H3K27).

Introduction
GSK2818713, also known as GSK126, is a crucial tool for investigating the role of EZH2 in

normal physiology and disease. EZH2 is the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2), which plays a pivotal role in gene silencing through the methylation of

H3K27.[1][2] Dysregulation of EZH2 activity is implicated in various cancers, making it a

significant target for therapeutic development.[3][4] GSK126 is a S-adenosyl-methionine (SAM)

competitive inhibitor, demonstrating high selectivity for EZH2 over other methyltransferases,

including the closely related EZH1.[5][6][7] Its use allows for the precise dissection of EZH2's

function in cellular processes such as proliferation, differentiation, and tumorigenesis.

Quantitative Data
The following tables summarize the inhibitory activity of GSK126 in various biochemical and

cellular assays.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12426424?utm_src=pdf-interest
https://www.benchchem.com/product/b12426424?utm_src=pdf-body
https://www.benchchem.com/product/b12426424?utm_src=pdf-body
https://www.researchgate.net/figure/Sensitivity-to-GSK126-is-predicted-by-the-presence-of-EZH2-mutation-A-Single-agent_fig1_318236682
https://www.oncotarget.com/article/13773/text/
https://www.oncotarget.com/article/4809/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5356890/
https://www.medchemexpress.com/GSK126.html
https://www.selleckchem.com/products/gsk126.html
https://www.targetmol.com/compound/gsk126
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Biochemical Inhibitory Activity of

GSK126

Target IC50 / Ki

EZH2 (wild-type) IC50: 9.9 nM[5][7]

Ki: ~0.5 nM[2][4]

EZH2 (mutant) Ki: 0.5-3 nM

EZH1 IC50: 680 nM[5][8]

Other Methyltransferases
>1000-fold selectivity over 20 other

methyltransferases[6]
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Table 2: Cellular Inhibitory

Activity of GSK126

Cell Line EZH2 Status IC50 (Cell Viability/Growth)

Diffuse Large B-Cell

Lymphoma (DLBCL)

Pfeiffer Mutant (A677G) Growth Inhibition at 72 hrs[5]

KARPAS-422 Mutant (Y641N) Sensitive[9]

Multiple Myeloma (MM)

RPMI8226 Not Specified 12.6 µM - 17.4 µM[4]

MM.1S Not Specified 12.6 µM - 17.4 µM[4]

LP1 Not Specified 12.6 µM - 17.4 µM[4]

Melanoma

IGR1 Mutant (Y646N)
Proliferation inhibited at 10

µM[3]

Endometrial Cancer

HEC-50B High EZH2 expression 1.0 µM (±0.2)[10]

Ishikawa High EZH2 expression 0.9 µM (±0.6)[10]

HEC-265 Low EZH2 expression 10.4 µM (±0.6)[10]

Small Cell Lung Cancer

(SCLC)

Lu130 Not Specified Growth inhibition at 8 µM[5]

H209 Not Specified Growth inhibition at 8 µM[5]

DMS53 Not Specified Growth inhibition at 8 µM[5]

Ovarian Cancer

SK-OV-3 Not Specified 10.49 µM[5]

Glioblastoma

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.medchemexpress.com/GSK126.html
https://www.researchgate.net/figure/Reduced-H3K27me3-binding-is-detected-by-ChIP-qPCR-A-ChIP-was-performed-using-chromatin_fig2_310735152
https://pmc.ncbi.nlm.nih.gov/articles/PMC5356890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5356890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5356890/
https://www.oncotarget.com/article/4809/text/
https://www.researchgate.net/figure/IC-50-values-of-EZH2-inhibitors-in-high-and-low-EZH2-cell-lines_tbl1_394340281
https://www.researchgate.net/figure/IC-50-values-of-EZH2-inhibitors-in-high-and-low-EZH2-cell-lines_tbl1_394340281
https://www.researchgate.net/figure/IC-50-values-of-EZH2-inhibitors-in-high-and-low-EZH2-cell-lines_tbl1_394340281
https://www.medchemexpress.com/GSK126.html
https://www.medchemexpress.com/GSK126.html
https://www.medchemexpress.com/GSK126.html
https://www.medchemexpress.com/GSK126.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


T98G Not Specified GI50: 12.6 µM[6]

Table 3: Cellular H3K27me3

Inhibition by GSK126

Cell Line Type EZH2 Status
Effective Concentration for

H3K27me3 Reduction

DLBCL Wild-type and Mutant 7-252 nM[8]

Multiple Myeloma (MM.1S,

LP1)
Not Specified

Concentration-dependent

decrease[2][4]

Melanoma (IGR1) Mutant
Dose-dependent reduction at

48 hrs[3]

Human THP-1 monocytes Not Specified 5 µM[11]

PC9 Not Specified
Reduced H3K27me3

occupancy[9]

Experimental Protocols
Here are detailed protocols for key experiments to study the effects of GSK126 on epigenetic

modifications.

Protocol 1: In Vitro EZH2 Enzyme Inhibition Assay
This protocol determines the potency of GSK126 in inhibiting the enzymatic activity of purified

EZH2.

Materials:

Recombinant human PRC2 complex (containing EZH2)

Histone H3 (21-44) peptide substrate

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
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GSK126

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

SAM (unlabeled)

96-well filter plates (e.g., phosphocellulose)

Scintillation fluid

Scintillation counter

Procedure:

Prepare a serial dilution of GSK126 in DMSO. Further dilute in Assay Buffer to the desired

final concentrations.

In a 96-well plate, add the diluted GSK126 or DMSO (vehicle control).

Add the PRC2 complex to each well at a final concentration of approximately 6 nM.[7]

Add the histone H3 peptide substrate to each well.

To accurately determine the Ki, use a high concentration of unlabeled SAM (e.g., 7.5 µM,

where the Km for SAM is 0.3 µM).[6][7]

Initiate the reaction by adding [³H]-SAM.

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction

stays within the linear range.

Stop the reaction by adding a high concentration of unlabeled SAM.

Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated

peptide.

Wash the plate multiple times with a suitable buffer (e.g., 75 mM phosphoric acid) to remove

unincorporated [³H]-SAM.
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Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Calculate the percent inhibition for each GSK126 concentration relative to the vehicle

control.

Determine the IC50 value by fitting the data to a four-parameter logistic equation. The

apparent Ki can be calculated using the Cheng-Prusoff equation.[7]

Protocol 2: Cellular H3K27me3 Level Assessment by
Western Blot
This protocol measures the effect of GSK126 on global H3K27 trimethylation levels in cultured

cells.

Materials:

Cell line of interest

GSK126

Cell culture medium and supplements

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate
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Imaging system

Procedure:

Plate cells at an appropriate density and allow them to adhere overnight.

Treat cells with a range of GSK126 concentrations or DMSO (vehicle control) for the desired

duration (e.g., 48-72 hours).

Harvest cells and lyse them in RIPA buffer on ice.

Determine the protein concentration of each lysate using the BCA assay.

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading

control.

Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

Protocol 3: Chromatin Immunoprecipitation (ChIP)
followed by qPCR
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This protocol determines the effect of GSK126 on the occupancy of H3K27me3 at specific

gene promoters.

Materials:

Cell line of interest

GSK126

Formaldehyde (for crosslinking)

Glycine (to quench crosslinking)

ChIP lysis buffer

Sonication equipment

Anti-H3K27me3 antibody and corresponding IgG control

Protein A/G magnetic beads

ChIP wash buffers (low salt, high salt, LiCl)

Elution buffer

Proteinase K

RNase A

DNA purification kit

SYBR Green qPCR master mix

Primers for target gene promoters (e.g., MYT1 as a positive control)[9] and a negative

control region.

Procedure:

Treat cells with GSK126 or DMSO as described in Protocol 2.
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Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and

incubating.

Quench the crosslinking reaction with glycine.

Harvest and lyse the cells.

Shear the chromatin by sonication to an average size of 200-1000 bp.

Pre-clear the chromatin with protein A/G beads.

Incubate the chromatin overnight at 4°C with the anti-H3K27me3 antibody or an IgG control.

Add protein A/G beads to capture the antibody-chromatin complexes.

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

Elute the chromatin from the beads.

Reverse the crosslinks by incubating with Proteinase K at 65°C.

Purify the immunoprecipitated DNA using a DNA purification kit.

Perform qPCR using primers for specific gene promoters to quantify the amount of

immunoprecipitated DNA.

Analyze the data by calculating the percent input for each sample and normalizing to the IgG

control.

Visualizations
The following diagrams illustrate the signaling pathway affected by GSK126 and a typical

experimental workflow for its characterization.
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Caption: Mechanism of action of GSK2818713 in inhibiting the PRC2 complex.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b12426424?utm_src=pdf-body-img
https://www.benchchem.com/product/b12426424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Analysis

Cellular Analysis

Biochemical Assay
(EZH2 Inhibition)

Determine IC50/Ki Cell Culture
(e.g., DLBCL, Melanoma)

GSK126 Treatment
(Dose-response)

Western Blot
(H3K27me3 levels)

Cell Viability Assay
(e.g., CTG)

ChIP-qPCR
(Target gene occupancy)

Data Analysis

Click to download full resolution via product page

Caption: Workflow for characterizing GSK2818713's activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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